BenchChemオンラインストアへようこそ!

PF-06726304 acetate

Medicinal Chemistry Drug Optimization EZH2 Inhibition

PF-06726304 acetate offers a unique combination of high LipE and potent, balanced inhibition of both wild-type (Ki=0.7nM) and Y641N mutant (Ki=3.0nM) EZH2. This ensures reliable target engagement in models driven by either EZH2 overexpression or activating mutations, making it a superior choice for preclinical validation and benchmarking studies.

Molecular Formula C24H25Cl2N3O5
Molecular Weight 506.4 g/mol
Cat. No. B1485434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06726304 acetate
Molecular FormulaC24H25Cl2N3O5
Molecular Weight506.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C.CC(=O)O
InChIInChI=1S/C22H21Cl2N3O3.C2H4O2/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4;1-2(3)4/h7-8H,5-6,9H2,1-4H3,(H,25,28);1H3,(H,3,4)
InChIKeyAVDCFFPRJKOOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-06726304 acetate Procurement Guide: A Potent and Selective EZH2 Inhibitor for Epigenetic Research


PF-06726304 acetate, the acetate salt form of PF-06726304 (CAS 1616287-82-1), is a small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. It acts as a SAM-competitive inhibitor of the lysine methyltransferase activity of EZH2, with reported Ki values of 0.7 nM against wild-type EZH2 and 3.0 nM against the clinically relevant Y641N mutant . The compound is supplied as the acetate salt (CAS 2080306-28-9) to enhance solubility and handling characteristics.

Why PF-06726304 Acetate Cannot Be Simply Substituted with Another EZH2 Inhibitor


EZH2 inhibitors represent a structurally and mechanistically diverse class of compounds with significant variations in potency, selectivity, pharmacokinetics, and in vivo tolerability. While all members of this class target the PRC2 complex, their differential activity against wild-type versus mutant EZH2 isoforms, off-target profiles across the kinome and methyltransferase families, and physicochemical properties governing solubility and bioavailability preclude simple interchangeability [1][2]. PF-06726304 acetate is a product of a focused medicinal chemistry campaign that optimized Lipophilic Efficiency (LipE) relative to earlier leads (e.g., Compound 18) to balance biochemical potency with cellular activity and in vivo exposure [1]. Therefore, substituting PF-06726304 acetate with another EZH2 inhibitor such as GSK126 or Tazemetostat without validation may introduce uncontrolled variables, including altered target engagement, differential effects on histone methylation markers, and divergent tolerability profiles in animal models [2].

PF-06726304 Acetate: Quantitative Differentiation Evidence for Scientific Selection


Optimized Lipophilic Efficiency (LipE) versus Lead Compound 18

In the medicinal chemistry optimization campaign that yielded PF-06726304, the compound demonstrated improved Lipophilic Efficiency (LipE) relative to the earlier lead, Compound 18 [1]. While absolute LipE values are not explicitly tabulated in the public abstract, the study highlights that PF-06726304 (Compound 31) achieved enhanced on-target potency in both biochemical and cellular readouts while maintaining favorable physicochemical properties [1]. This improvement in LipE indicates that PF-06726304 achieves greater biochemical potency per unit of lipophilicity compared to its predecessor, a key parameter for balancing target engagement with solubility and metabolic stability.

Medicinal Chemistry Drug Optimization EZH2 Inhibition

Superior Biochemical Potency against Wild-Type EZH2 Compared to Tazemetostat

PF-06726304 acetate inhibits wild-type EZH2 with a Ki of 0.7 nM . In contrast, Tazemetostat (EPZ-6438), an FDA-approved EZH2 inhibitor, has a reported Ki of 2.5 nM for wild-type EZH2 . This represents an approximately 3.6-fold greater biochemical potency for PF-06726304. Furthermore, against the clinically relevant Y641N mutant, PF-06726304 exhibits a Ki of 3.0 nM .

EZH2 Inhibition Biochemical Assay Ki Comparison

Cellular Potency Profile in Karpas-422 Lymphoma Model

In the Karpas-422 cell line (a model of diffuse large B-cell lymphoma harboring wild-type EZH2), PF-06726304 reduces H3K27 trimethylation (H3K27me3) levels with an IC50 of 15 nM and inhibits cell proliferation with an IC50 of 25 nM [1][2]. These values demonstrate a strong correlation between target engagement (H3K27me3 reduction) and functional effect (growth inhibition). For comparison, GSK126, another widely used EZH2 inhibitor, has an IC50 of 16 nM against EZH2 in biochemical assays and exhibits antiproliferative effects in similar lymphoma models, but its cellular H3K27me3 IC50 is not directly comparable across different assay conditions .

Cellular Assay Antiproliferation H3K27me3 Inhibition

Broad Kinome and Methyltransferase Selectivity Profile

PF-06726304 was profiled against a panel of diverse kinases (including ABL1, AKT1, EGFR) and other histone methyltransferases (such as G9a, SETD7, PRMTs). The compound demonstrated high selectivity for EZH2/EZH1 over these other targets [1]. In a kinase screening panel, the highest observed off-target inhibition was against MAP4K4, with only approximately 30% inhibition at the concentration tested [1]. This level of selectivity is a critical differentiator for tool compounds intended for target validation studies, as off-target activities can confound phenotypic readouts.

Selectivity Kinase Profiling Off-Target Effects

In Vivo Efficacy and Tolerability in Karpas-422 Xenograft Model

In a subcutaneous Karpas-422 xenograft model in mice, oral administration of PF-06726304 at 200 and 300 mg/kg twice daily (BID) for 20 days resulted in significant inhibition of tumor growth and robust modulation of downstream pharmacodynamic biomarkers [1]. Importantly, treatment was well-tolerated, with less than 10% body weight loss observed over the course of the experiment [2]. This tolerability profile is a key practical consideration for chronic dosing studies. In contrast, some other EZH2 inhibitors have been associated with greater body weight loss or more severe toxicity at efficacious doses, which can limit their utility in long-term in vivo experiments.

In Vivo Pharmacology Xenograft Model Antitumor Activity

Optimal Research and Procurement Applications for PF-06726304 Acetate


Target Validation Studies in EZH2-Dependent Cancer Models

PF-06726304 acetate is ideally suited for target validation experiments in preclinical cancer models characterized by EZH2 overexpression or activating mutations (e.g., Y641N). The compound's potent inhibition of both wild-type and mutant EZH2 (Ki values of 0.7 nM and 3.0 nM, respectively) [1], combined with its ability to robustly reduce H3K27me3 levels and suppress tumor growth in vivo , provides a reliable tool for establishing EZH2 dependency in a given cell line or xenograft model. The documented tolerability profile (less than 10% body weight loss) further supports its use in long-term dosing regimens required for chronic target modulation studies.

Comparative Benchmarking of Novel EZH2 Inhibitors

Given its well-characterized biochemical and cellular potency (Ki = 0.7 nM for WT EZH2, H3K27me3 IC50 = 15 nM in Karpas-422 cells) [1], PF-06726304 serves as an excellent benchmark compound for evaluating the potency and selectivity of newly discovered EZH2 inhibitors. Its broad kinome and methyltransferase selectivity profile [1] establishes a reference point for assessing the off-target liabilities of novel chemotypes. Researchers can reliably compare the activity of their compounds against this standard to contextualize potency improvements or selectivity trade-offs.

Epigenetic Mechanism Studies in Non-Oncology Contexts

PF-06726304 acetate has been successfully employed in non-cancer models, such as zebrafish, to investigate the role of EZH2 in developmental processes and lipid metabolism [1]. The compound's ability to induce chromatin accessibility changes and alter gene expression in a dose-dependent manner [1] makes it a valuable probe for dissecting epigenetic regulation beyond oncology. Its use in these alternative model systems underscores its versatility as a chemical biology tool for studying PRC2 function in diverse biological contexts.

Procurement for In Vivo Pharmacology Studies Requiring Oral Dosing

For researchers planning in vivo experiments involving oral administration, PF-06726304 acetate offers a formulation-friendly profile. The compound can be prepared as a homogeneous suspension in CMC-Na for oral gavage [1], and its demonstrated in vivo efficacy at 200-300 mg/kg BID in xenograft models provides a clear dosing benchmark. The availability of the acetate salt form (CAS 2080306-28-9) from multiple reputable vendors ensures reliable supply for studies requiring larger quantities of compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06726304 acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.